4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine
Overview
Description
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine is a useful research compound. Its molecular formula is C12H10Cl2N2O and its molecular weight is 269.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research on pyrimidine derivatives, including those similar to 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine, has demonstrated antiviral properties. One study focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing marked inhibition of retrovirus replication in cell culture. This includes significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, with some derivatives showing antiretroviral activity comparable to reference drugs without measurable toxicity at tested concentrations (Hocková et al., 2003).
Crystal and Molecular Structure Analysis
Studies on pyrimidine derivatives also contribute to the understanding of their crystal and molecular structures, facilitating the development of more effective compounds. For instance, analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its isostructural counterpart revealed insights into their electronic structures and hydrogen bonding, highlighting the significance of structural analysis in drug design (Trilleras et al., 2009).
Herbicidal Activity
The chemical synthesis of pyrimidine derivatives has led to the discovery of compounds with potential herbicidal applications. For example, the synthesis of 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine demonstrated good activities against Brassica napus at specific concentrations, indicating the agricultural implications of these compounds (Gong-chun, 2011).
Synthesis and Antibacterial Properties
Pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, offering a new avenue for the development of antibacterial agents. The structural modifications and cyclization to the pyrimido[4,5-d]pyrimidine system have been linked to the growth of biological activity, underscoring the potential of these compounds in combating bacterial infections (Cieplik et al., 2008).
Properties
IUPAC Name |
4-chloro-6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-15-10(6-12(14)16-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLQXPBGRCWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=CC(=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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